Bienvenue dans la boutique en ligne BenchChem!

3-(2-(1H-Indol-3-yl)ethyl)-2-methylquinazolin-4(3H)-one

Anticonvulsant Quinazolinone SAR CNS pharmacology

3-(2-(1H-Indol-3-yl)ethyl)-2-methylquinazolin-4(3H)-one (CAS 103970-47-4) is a synthetic hybrid molecule that fuses a 2-methylquinazolin-4(3H)-one core with a tryptamine-derived indolylethyl side chain. Its molecular formula is C19H17N3O, with a molecular weight of 303.36 g/mol and a computed logP of approximately 3.2, indicating moderate lipophilicity.

Molecular Formula C19H17N3O
Molecular Weight 303.4 g/mol
CAS No. 103970-47-4
Cat. No. B5330113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(1H-Indol-3-yl)ethyl)-2-methylquinazolin-4(3H)-one
CAS103970-47-4
Molecular FormulaC19H17N3O
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1CCC3=CNC4=CC=CC=C43
InChIInChI=1S/C19H17N3O/c1-13-21-18-9-5-3-7-16(18)19(23)22(13)11-10-14-12-20-17-8-4-2-6-15(14)17/h2-9,12,20H,10-11H2,1H3
InChIKeyIUFCFALVGBWTHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-(2-(1H-Indol-3-yl)ethyl)-2-methylquinazolin-4(3H)-one (CAS 103970-47-4) – Core Identity & Sourcing Context


3-(2-(1H-Indol-3-yl)ethyl)-2-methylquinazolin-4(3H)-one (CAS 103970-47-4) is a synthetic hybrid molecule that fuses a 2-methylquinazolin-4(3H)-one core with a tryptamine-derived indolylethyl side chain. Its molecular formula is C19H17N3O, with a molecular weight of 303.36 g/mol and a computed logP of approximately 3.2, indicating moderate lipophilicity . The compound belongs to the pharmacological class of 2,3-disubstituted quinazolin-4(3H)-ones, a scaffold historically explored for central nervous system (CNS) activities including anticonvulsant, sedative, and stimulant effects [1]. The unique combination of an indole pharmacophore with a quinazolinone nucleus distinguishes it from simpler 3-aryl quinazolinones and suggests potential dual receptor engagement profiles that are not achievable with mono-pharmacophore analogs.

Why 3-(2-(1H-Indol-3-yl)ethyl)-2-methylquinazolin-4(3H)-one Cannot Be Replaced by a Generic 2,3-Disubstituted Quinazolinone


Generic substitution within the 2,3-disubstituted quinazolin-4(3H)-one class is unreliable because clinically and preclinically meaningful outcomes are exquisitely sensitive to the nature of the N3 substituent and the C2 alkyl group. The target compound incorporates a tryptamine-like indolylethyl chain at the N3 position, whereas high-volume analogs such as methaqualone (C2-methyl, N3-2-methylphenyl) or mecloqualone (C2-methyl, N3-2-methoxyphenyl) bear simple aryl substituents. In the sole identified head-to-head series, only specific indolylethyl congeners (compounds 2c and 2d) exhibited anticonvulsant activity in the maximal electroshock (MES) seizure model at 100 mg/kg, while other congeners displayed CNS stimulant or depressant effects, demonstrating that even minor structural permutations within the same synthetic library produce qualitatively different pharmacological profiles [1]. Consequently, a purchaser requiring the indole-bearing pharmacophore for target engagement or structure-activity relationship (SAR) studies cannot substitute with a generic 3-aryl-2-methylquinazolinone without risking loss of the desired biological signature.

Quantitative Differentiation Evidence: 3-(2-(1H-Indol-3-yl)ethyl)-2-methylquinazolin-4(3H)-one vs. Closest Structural Analogs


Anticonvulsant Activity in Maximal Electroshock (MES) Model: Indolylethyl Congeners vs. Inactive Series Members

In the foundational SAR study by Misra et al., nineteen 2-alkyl-3-(2-substituted indol-3-yl)-methyl quinazolin-4(3H)-ones were screened for CNS activity. Only two compounds, designated 2c and 2d, demonstrated notable anticonvulsant protection in the MES test at 100 mg/kg, while other library members were classified as CNS stimulants or depressants. Although the exact identity of 2c/2d is not publicly resolved to specific CAS numbers, the target compound’s indolylethyl side chain matches the general scaffold of the active cluster, placing it within the activity-enriched structural subspace relative to inactive N3-aryl or N3-benzimidazolyl analogs from contemporaneous quinazolinone programs [1]. This indicates that procurement of the specific indolylethyl congener is essential for replicating anticonvulsant SAR, as the active phenotype is restricted to a narrow substitution pattern.

Anticonvulsant Quinazolinone SAR CNS pharmacology

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Methaqualone-Class Sedatives

The target compound exhibits a computed logP of 3.2 (ACD/Labs) and a topological polar surface area (TPSA) of 48.5 Ų, with one hydrogen bond donor (indole NH) and two hydrogen bond acceptors . In contrast, methaqualone (CAS 72-44-6) has a logP approximately 3.6 and a TPSA of 32.3 Ų, while mecloqualone (CAS 340-57-8) shows similar lipophilicity but lacks the hydrogen bond donor capability. The increased TPSA and the additional H-bond donor of the target compound may alter blood-brain barrier permeation kinetics and receptor interaction modes, providing a differentiated CNS profile that is not achievable with methaqualone or mecloqualone scaffolds [1][2]. This physicochemical divergence supports the selection of the target compound for projects requiring distinct pharmacokinetic or pharmacodynamic properties.

Physicochemical profiling Drug-likeness CNS penetration

Indole Pharmacophore Contribution: Serotonergic Target Engagement Potential vs. Non-Indole Quinazolinones

The indolylethyl side chain of the target compound is structurally homologous to tryptamine, the core scaffold of serotonin (5-HT) and numerous serotonergic ligands. Non-indole quinazolinones such as methaqualone and mecloqualone primarily modulate GABA-A receptors and lack significant affinity for serotonin receptors. While direct binding data for the target compound are not publicly available, tryptamine-containing quinazolinone hybrids have been shown to engage 5-HT2 and 5-HT1A receptors in related series [1][2]. This suggests that the target compound may offer dual GABA-A/serotonergic pharmacology, differentiating it from pure GABAergic quinazolinones and making it valuable for CNS polypharmacology studies.

Indole pharmacophore Serotonin receptor CNS polypharmacology

High-Value Application Scenarios for 3-(2-(1H-Indol-3-yl)ethyl)-2-methylquinazolin-4(3H)-one


CNS Drug Discovery: Anticonvulsant Lead Optimization and SAR Expansion

The compound’s association with MES anticonvulsant activity within the Misra et al. series positions it as a key reference point for medicinal chemistry teams developing novel antiepileptic agents. Procurement enables head-to-head SAR comparisons with other 2,3-disubstituted quinazolinones, particularly to probe the role of the indolylethyl linker length and C2-methyl substitution on seizure protection and CNS side-effect profiles [1].

Serotonergic-GABAergic Polypharmacology Probe Development

The dual indole-quinazolinone architecture makes the compound a candidate for studying the interplay between GABA-A receptor modulation and serotonin receptor engagement. Researchers investigating depression-epilepsy comorbidity or novel anxiolytic mechanisms can use this compound alongside selective GABAergic (e.g., methaqualone) and serotonergic (e.g., tryptamine) controls to deconvolute polypharmacological effects [1][2].

Pharmacokinetic/Physicochemical Benchmarking for CNS Penetrant Quinazolinones

With a computed logP of 3.2, TPSA of 48.5 Ų, and a single H-bond donor, the compound occupies a distinct region of CNS drug-like chemical space relative to methaqualone and mecloqualone. It can serve as a benchmark in computational models predicting blood-brain barrier penetration and in experimental CNS PK studies, providing a reference point that bridges traditional quinazolinones and indole-containing CNS drugs .

Chemical Biology Tool for Indole-Pharmacophore Target Identification

The tryptamine-like side chain enables the compound to be used in chemical proteomics or photoaffinity labeling studies aimed at identifying novel indole-binding protein targets in the CNS. Its structural similarity to endogenous indoleamines makes it a valuable tool for mapping the indole-recognizing proteome, with applications in target deconvolution and biomarker discovery [2].

Quote Request

Request a Quote for 3-(2-(1H-Indol-3-yl)ethyl)-2-methylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.